molecular formula C10H11N3S2 B10769191 6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B10769191
M. Wt: 237.3 g/mol
InChI Key: WDDBZCKBRCTSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the treatment of a precursor compound with an aromatic amine under microwave irradiation, which yields the desired compound with good yields . The reaction conditions often include the use of solvents such as toluene and the application of heat to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thienopyrimidines, depending on the specific reagents and conditions used.

Scientific Research Applications

6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine: A class of compounds with a similar core structure but different substituents.

    Pyrimidine Derivatives: Compounds with a pyrimidine ring structure, such as uracil, cytosine, and thymine.

Uniqueness

6,7-Dihydro-2-(methylthio)-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the methylthio group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

10-methylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c1-14-10-12-8(11)7-5-3-2-4-6(5)15-9(7)13-10/h2-4H2,1H3,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDBZCKBRCTSOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C3=C(CCC3)SC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.